4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a bromine atom, a cyclopropyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of a pyrazole derivative followed by the introduction of a cyclopropyl group and an aldehyde functional group. One common method involves the reaction of 4-bromopyrazole with cyclopropylamine under suitable conditions to form the cyclopropyl-substituted pyrazole. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or other formylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the cyclopropyl and aldehyde groups, making it less versatile in certain applications.
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of a cyclopropyl group, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of the bromine atom, cyclopropyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1512687-78-3 |
---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
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